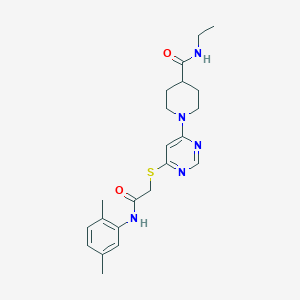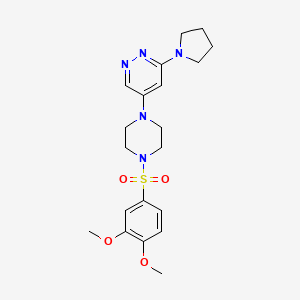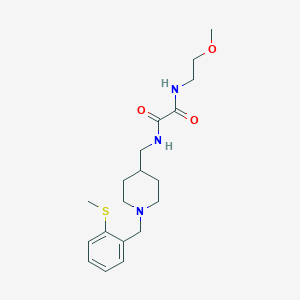
(2R)-azepane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-azepane-2-carboxylic acid hydrochloride, also known as L-azetidine-2-carboxylic acid hydrochloride, is a cyclic amino acid with a four-membered ring structure. It is a chiral compound with a single stereocenter at the second carbon atom of the azetidine ring. This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (2R)-azepane-2-carboxylic acid hydrochloride is not fully understood. However, it is known to act as a proline analog and can interact with proline-binding sites in proteins. This interaction can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
(2R)-azepane-2-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes that require proline for their function. It can also affect the folding and stability of proteins. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-azepane-2-carboxylic acid hydrochloride is its ability to mimic proline in proteins. This property makes it a valuable tool for studying the role of proline in protein structure and function. However, its synthesis can be challenging, and it is relatively expensive compared to other amino acids. In addition, its use in biological systems may be limited due to its potential toxicity.
Future Directions
There are several future directions for research on (2R)-azepane-2-carboxylic acid hydrochloride. One direction is the development of new synthetic methods for its preparation, which could lead to more efficient and cost-effective production. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and its effects on protein function and stability.
Synthesis Methods
The synthesis of (2R)-azepane-2-carboxylic acid hydrochloride can be achieved through several methods. One of the most common methods is the cyclization of L-homoserine lactone with sodium hydroxide in the presence of hydrogen chloride gas. Another method involves the reduction of L-aspartic acid with sodium borohydride, followed by the cyclization of the resulting amino alcohol with tosyl chloride.
Scientific Research Applications
(2R)-azepane-2-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, it has been used as a building block for the synthesis of peptides and proteins. In materials science, it has been utilized in the preparation of novel polymers and materials.
properties
IUPAC Name |
(2R)-azepane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLUTYACBSEHCT-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](NCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-azepane-2-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2930009.png)

![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2930013.png)




![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2930026.png)


![2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone](/img/structure/B2930030.png)

